Cas no 2169191-60-8 (Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate)

Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate 化学的及び物理的性質
名前と識別子
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- 2169191-60-8
- EN300-705631
- ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate
- Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate
-
- インチ: 1S/C12H17NO3/c1-3-16-11(14)12(2,15)10(13)9-7-5-4-6-8-9/h4-8,10,15H,3,13H2,1-2H3
- InChIKey: GLMCJGQYJDIDBI-UHFFFAOYSA-N
- SMILES: OC(C(=O)OCC)(C)C(C1C=CC=CC=1)N
計算された属性
- 精确分子量: 223.12084340g/mol
- 同位素质量: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- XLogP3: 0.6
Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-705631-1.0g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 1.0g |
$642.0 | 2025-03-12 | |
Enamine | EN300-705631-0.1g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 0.1g |
$565.0 | 2025-03-12 | |
Enamine | EN300-705631-0.25g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 0.25g |
$591.0 | 2025-03-12 | |
Enamine | EN300-705631-10.0g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 10.0g |
$2762.0 | 2025-03-12 | |
Enamine | EN300-705631-2.5g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 2.5g |
$1260.0 | 2025-03-12 | |
Enamine | EN300-705631-0.05g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 0.05g |
$539.0 | 2025-03-12 | |
Enamine | EN300-705631-0.5g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 0.5g |
$616.0 | 2025-03-12 | |
Enamine | EN300-705631-5.0g |
ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate |
2169191-60-8 | 95.0% | 5.0g |
$1862.0 | 2025-03-12 |
Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoateに関する追加情報
Comprehensive Overview of Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate (CAS No. 2169191-60-8)
Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate (CAS No. 2169191-60-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This ester derivative, characterized by its amino, hydroxy, and phenyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula and precise stereochemistry make it a valuable building block for drug discovery, particularly in the development of chiral therapeutics.
In recent years, the demand for Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate has surged, driven by its relevance in asymmetric synthesis and medicinal chemistry. Researchers are increasingly exploring its utility in creating peptide mimetics and enzyme inhibitors, aligning with the growing focus on targeted therapies. The compound’s hydroxy and amino moieties enable hydrogen bonding, enhancing its binding affinity to biological targets—a feature highly sought after in drug design and bioconjugation strategies.
The synthesis of Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate typically involves multi-step organic reactions, including esterification, reductive amination, and stereoselective hydroxylation. Advanced techniques like HPLC and NMR spectroscopy are employed to ensure high purity and confirm its stereochemical configuration. This rigorous quality control is critical, as impurities or racemic mixtures can significantly impact its efficacy in downstream applications.
From an industrial perspective, CAS No. 2169191-60-8 is often discussed in the context of green chemistry and sustainable synthesis. Manufacturers are adopting catalytic methods and solvent-free conditions to minimize environmental impact, addressing the global push for eco-friendly chemical production. Such innovations resonate with the pharmaceutical industry’s sustainability goals, making this compound a case study in balancing efficiency with environmental responsibility.
Beyond its synthetic utility, Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate has emerged as a subject of academic interest due to its potential role in neuroprotective agents and anti-inflammatory drugs. Preliminary studies suggest its derivatives could modulate key pathways in neurodegenerative diseases, a hot topic given the rising prevalence of conditions like Alzheimer’s. This aligns with frequent search queries such as "novel neuroprotective compounds" and "amino ester applications in medicine," reflecting public and scientific curiosity.
In summary, Ethyl 3-amino-2-hydroxy-2-methyl-3-phenylpropanoate (CAS No. 2169191-60-8) exemplifies the intersection of organic chemistry and biomedical innovation. Its structural complexity, coupled with its adaptability in diverse research fields, positions it as a compound of enduring relevance. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in advancing both therapeutic development and sustainable chemistry practices.
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